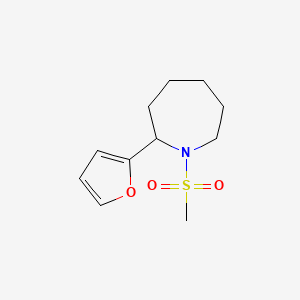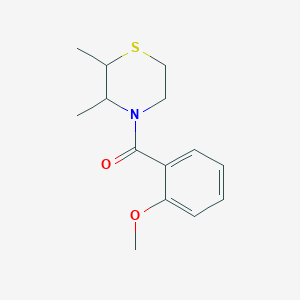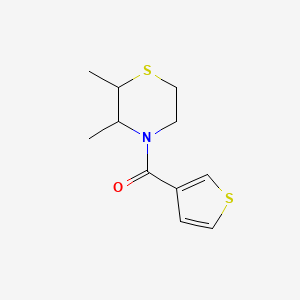
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone, also known as DTMT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DTMT belongs to the family of thioether compounds and has a unique molecular structure that makes it an interesting candidate for various applications in the field of medicine and chemistry.
Wirkmechanismus
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the invasion and metastasis of cancer cells. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and progression. This compound also reduces the production of reactive oxygen species (ROS), which are harmful molecules that can cause oxidative damage to cells and tissues. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and immune response, leading to a reduction in inflammation and improved immune function.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone has several advantages as a therapeutic agent, including its high potency, selectivity, and low toxicity. However, there are also some limitations associated with its use in lab experiments. For instance, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone in scientific research. One area of interest is the development of this compound-based drug delivery systems that can target specific cells or tissues in the body. Another potential application of this compound is in the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in scientific research. Its unique molecular structure and mechanism of action make it an interesting candidate for various applications in the field of medicine and chemistry. Further studies are needed to explore its full potential and develop new strategies for its use in the treatment of diseases.
Synthesemethoden
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone can be synthesized through a multistep process that involves the reaction of 2,3-dimethylthiomorpholine with 3-bromothiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, and the resulting product is then purified using chromatography techniques. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Several research studies have reported the anti-cancer activity of this compound against different types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-8-9(2)15-6-4-12(8)11(13)10-3-5-14-7-10/h3,5,7-9H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVJNCMOWJSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

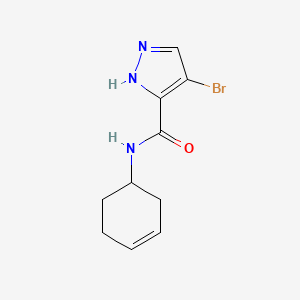
![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
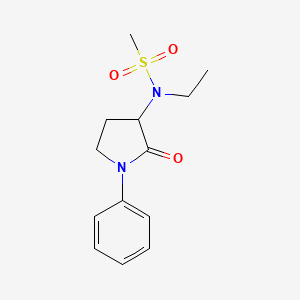
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
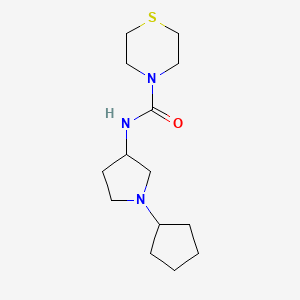
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
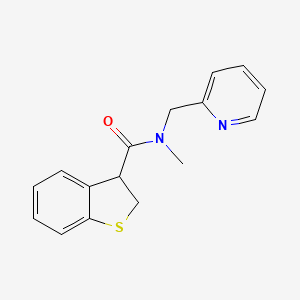
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
